(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid
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Overview
Description
(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and (S)-3-amino-3-phenylpropanoic acid.
Formation of the Amide Bond: The amino group of (S)-3-amino-3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorobenzene using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its difluorophenyl group can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the Fmoc group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(2,6-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (3S)-3-(2,6-dibromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (3S)-3-(2,6-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
Compared to its analogs, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is unique due to the presence of fluorine atoms, which enhance its metabolic stability and lipophilicity. These properties make it a more favorable candidate for drug development and other applications where stability and bioavailability are critical.
Properties
IUPAC Name |
(3S)-3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVBYKPZSXGEK-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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